molecular formula C13H20N2 B1499846 (R)-1-benzyl-3-ethylpiperazine CAS No. 347195-55-5

(R)-1-benzyl-3-ethylpiperazine

Cat. No. B1499846
CAS RN: 347195-55-5
M. Wt: 204.31 g/mol
InChI Key: CTPKPBTULPZITK-CYBMUJFWSA-N
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Description

“®-1-benzyl-3-ethylpiperazine” is a chemical compound with the molecular formula C13H20N2 . It is also known by other names such as “®-3-N-BENZYL-2-ETHYL PIPERAZINE”, “(3R)-1-BENZYL-3-ETHYLPIPERAZINE”, and "®-3-Ethyl-1-phenylmethylpiperazine" .


Physical And Chemical Properties Analysis

“®-1-benzyl-3-ethylpiperazine” has a boiling point of 299°C and a density of 0.975 . It should be stored in a dark place, in an inert atmosphere, at room temperature . The predicted pKa value is 9.31±0.40 .

Scientific Research Applications

1. Chiral Solvating Agent

(R)-1-benzyl-3-ethylpiperazine and its derivatives have been explored as chiral solvating agents in NMR spectroscopy. Wagger et al. (2007) investigated the solvating properties of enantiopure (S)-1-benzyl-6-methylpiperazine-2,5-dione, forming hydrogen-bonded associates with racemic compounds. This study highlights the potential of such compounds in NMR spectroscopy for determining enantiomer compositions in mixtures (Wagger et al., 2007).

2. Oxidation Derivative Preparation

Foye and Fedor (1959) reported on the preparation of N-substituted derivatives of 1-ethylsulfonylpiperazine, a compound related to (R)-1-benzyl-3-ethylpiperazine. These derivatives, including oxidation products, were synthesized for their potential as antishock agents, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Foye & Fedor, 1959).

3. Catalysis in Organic Reactions

Lang, Park, and Hong (2010) explored the use of ethylpiperazine-functionalized aza-bis(oxazoline) copper catalysts in asymmetric Henry reactions. They found that these catalysts, compared to unfunctionalized counterparts, led to improved enantioselectivity and rate acceleration in the reactions. This underscores the role of (R)-1-benzyl-3-ethylpiperazine derivatives in enhancing the efficiency and selectivity of organic synthesis (Lang, Park, & Hong, 2010).

4. Antitumor and Antioxidant Effects

Karagoz et al. (2013) synthesized a series of N-ethylpiperazine substitute thioureas and their copper (II) complexes, evaluating their in vitro antitumor activity against several tumor cell lines. They also assessed the antioxidant power of these compounds, highlighting their potential in cancer therapy and as antioxidants (Karagoz, Genç, Yılmaz, & Keser, 2013).

properties

IUPAC Name

(3R)-1-benzyl-3-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKPBTULPZITK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669941
Record name (3R)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-benzyl-3-ethylpiperazine

CAS RN

347195-55-5
Record name (3R)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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